2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde 2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15861312
InChI: InChI=1S/C15H11NO3/c1-18-12-5-3-11(4-6-12)15-16-13-8-10(9-17)2-7-14(13)19-15/h2-9H,1H3
SMILES:
Molecular Formula: C15H11NO3
Molecular Weight: 253.25 g/mol

2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde

CAS No.:

Cat. No.: VC15861312

Molecular Formula: C15H11NO3

Molecular Weight: 253.25 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde -

Specification

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
IUPAC Name 2-(4-methoxyphenyl)-1,3-benzoxazole-5-carbaldehyde
Standard InChI InChI=1S/C15H11NO3/c1-18-12-5-3-11(4-6-12)15-16-13-8-10(9-17)2-7-14(13)19-15/h2-9H,1H3
Standard InChI Key SXCGOEGJWGTMNV-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzoxazole ring system (a fused benzene and oxazole heterocycle) substituted at the 2-position with a 4-methoxyphenyl group and at the 5-position with an aldehyde moiety. The methoxy group (-OCH3\text{-OCH}_3) contributes electron-donating effects, enhancing the compound’s solubility in polar solvents, while the aldehyde (-CHO\text{-CHO}) serves as a reactive site for further functionalization .

Key structural parameters:

  • Bond lengths: The C=O bond in the aldehyde group measures approximately 1.21 Å, typical for carbonyl groups.

  • Dihedral angles: The methoxyphenyl ring exhibits a dihedral angle of 12.3° relative to the benzoxazole plane, indicating moderate conjugation .

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into the compound’s structure:

  • 1^1H NMR: Signals at δ 10.03 ppm (singlet, aldehyde proton), δ 7.72–7.74 ppm (benzoxazole protons), and δ 3.80 ppm (methoxy protons) .

  • IR: Strong absorption at 1685 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-O-C asymmetric stretch) .

Crystallographic Data

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P21/cP2_1/c. Unit cell parameters include a=26.401a = 26.401 Å, b=3.9063b = 3.9063 Å, c=21.6976c = 21.6976 Å, and β=105.161\beta = 105.161^\circ . The crystal packing is stabilized by weak C-H···O hydrogen bonds between aldehyde oxygen and adjacent aromatic protons .

Synthesis and Reaction Chemistry

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Formation of benzoxazole core: Condensation of 2-aminophenol with 4-methoxybenzaldehyde under acidic conditions yields 2-(4-methoxyphenyl)benzo[d]oxazole .

  • Aldehyde introduction: Selective oxidation of a methyl group at the 5-position using manganese dioxide (MnO2_2) in dichloromethane affords the carbaldehyde derivative .

Optimization notes:

  • Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes.

  • Yields range from 68–75%, with purity >95% confirmed by HPLC .

Reactivity Profile

The aldehyde group participates in nucleophilic additions and condensations:

  • Schiff base formation: Reacts with primary amines to form imines (R-N=CH-\text{R-N=CH-}), useful in coordination chemistry .

  • Wittig reactions: Generates α,β-unsaturated carbonyl derivatives upon treatment with ylides .

Applications in Materials Science

Fluorescent Materials

The compound exhibits strong blue fluorescence (λem=450\lambda_{\text{em}} = 450 nm) with a quantum yield (Φ\Phi) of 0.42, making it suitable for organic light-emitting diodes (OLEDs) .

Table 1: Photophysical Properties

PropertyValue
Absorption λmax\lambda_{\text{max}}340 nm
Emission λmax\lambda_{\text{max}}450 nm
Quantum Yield (Φ\Phi)0.42
Lifetime (τ\tau)4.2 ns

Sensor Development

Functionalization with hydrazine derivatives produces Schiff base sensors for metal ion detection. A Cu2+^{2+}-selective sensor demonstrates a detection limit of 0.1 µM in aqueous media .

Comparative Analysis with Structural Analogues

Table 2: Key Comparisons with Related Compounds

CompoundStructural FeatureUnique Property
2-(4-Methoxyphenyl)benzo[d]oxazoleLacks aldehyde groupLower reactivity
2-(3-Methoxyphenyl)benzo[d]oxazole-5-carbaldehydeMeta-methoxy substitutionRed-shifted fluorescence
Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-5-carboxylateEster instead of aldehydeEnhanced hydrolytic stability

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